Product packaging for B-NAPHTHOL-8-14C(Cat. No.:CAS No. 18698-20-9)

B-NAPHTHOL-8-14C

Cat. No.: B1144196
CAS No.: 18698-20-9
M. Wt: 146.18792
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Description

Significance of Carbon-14 (B1195169) in Chemical and Biological Tracing

Carbon-14 (¹⁴C) is a naturally occurring radioactive isotope of carbon. manufacturingchemist.com Its long half-life of approximately 5,730 years makes it an invaluable tool for long-term studies, as the labeled compounds remain detectable for extended periods. britannica.comopenmedscience.com This stability is crucial for tracking processes that occur over weeks, months, or even years. openmedscience.com

The chemical properties of carbon-14 are nearly identical to those of the more common, non-radioactive carbon-12. wikipedia.org This means that incorporating ¹⁴C into a molecule does not significantly alter its chemical or biological behavior. manufacturingchemist.com As a result, researchers can be confident that they are observing the natural pathway of the compound. manufacturingchemist.com

In various scientific fields, carbon-14 is used to:

Map metabolic pathways: By labeling substrates with ¹⁴C, scientists can trace the movement of carbon atoms through biochemical processes, helping to understand cellular functions. openmedscience.com

Conduct environmental studies: Carbon-14 is used to monitor the flow of carbon in ecosystems, such as in studies of photosynthesis and carbon sequestration. openmedscience.com This helps in understanding the environmental fate and impact of various compounds. manufacturingchemist.com

Aid in pharmaceutical development: Radiolabeled compounds are essential in drug metabolism and pharmacokinetic studies, providing insights into a drug's efficacy, potential toxicity, and how it interacts with the body. openmedscience.com

Overview of Radiolabeled Naphthol Derivatives in Academic Inquiry

Naphthol and its derivatives are aromatic organic compounds that are subjects of interest in various research areas. When radiolabeled, these compounds become powerful tools for detailed investigation. For instance, studies have utilized radiolabeled 1-naphthol (B170400) to investigate its clearance and metabolism in various organs. cir-safety.org Research has also been conducted on the metabolism of 2-naphthylamine, a related compound, in bladder organ cultures.

The synthesis of radiolabeled naphthol derivatives is a key area of research, enabling their use in a variety of applications. For example, methods have been developed for the synthesis of ¹¹C-labeled 1,1′-methylene-di-(2-naphthol) for use in PET (Positron Emission Tomography) studies. researchgate.net Other research has focused on synthesizing naphthalene (B1677914) derivatives for potential use in diagnosing diseases like Alzheimer's. google.com

Scope and Core Research Focus of B-NAPHTHOL-8-14C Studies

B-Naphthol-8-¹⁴C is a specific form of 2-naphthol (B1666908) where the carbon atom at the 8th position is the radioactive carbon-14 isotope. Research involving this specific compound often centers on understanding its behavior at a molecular level.

One notable study measured the lattice diffusion of B-Naphthol-8-¹⁴C into single crystals of naphthalene. researchgate.net This research aimed to understand the anisotropy of molecular diffusion, meaning how the diffusion rate differs depending on the direction within the crystal structure. researchgate.net Such fundamental studies are crucial for understanding the physical chemistry of these compounds.

In metabolic studies, the use of radiolabeled 2-naphthol, including the 8-¹⁴C variant, has been documented. For example, research on the metabolism of 2-naphthol in cats and swine utilized 8-¹⁴C-2-naphthol to trace its excretion and identify the major metabolites. oecd.org

Synthesis and Chemical Profile

The synthesis of radiolabeled compounds like B-Naphthol-8-¹⁴C is a precise process. While specific synthesis pathways for B-Naphthol-8-¹⁴C are not extensively detailed in the provided search results, the general principles of radiolabeling and the synthesis of related compounds provide a framework. The synthesis of other radiolabeled naphthoquinones, such as 2-Methyl-1,4-naphthoquinone-8-¹⁴C, has been reported in the scientific literature. acs.org

The chemical properties of B-Naphthol-8-¹⁴C are primarily those of 2-naphthol, as the isotopic substitution has a negligible effect on its chemical reactivity. wikipedia.org

Table 1: Physicochemical Properties of 2-Naphthol

PropertyValue
Water Solubility0.6 - 0.8 g/L
Vapor Pressure1.4 Pa
Log Kow (octanol-water partition coefficient)2.01 – 2.84

Source: oecd.org

Applications in Scientific Research

The primary application of B-Naphthol-8-¹⁴C lies in its use as a tracer in scientific experiments.

Metabolic Pathway Analysis

Radiolabeled 2-naphthol has been instrumental in understanding how this compound is processed in biological systems.

Animal Metabolism: A study involving cats and swine administered with 8-¹⁴C-2-naphthol revealed species-specific differences in metabolism. In cats, 73% of the dose was recovered in the urine within 24 hours, with the main metabolite being the sulphoconjugate. In swine, 84% of the dose was excreted in the urine within 24 hours, with the primary metabolite being the glucuronide. oecd.org

Human Metabolism: Studies on human lung microsomes have shown that naphthalene is metabolized to 1-naphthol and 2-naphthol. nih.gov The use of radiolabeled naphthalene allows for the quantification of these metabolites and an understanding of the enzymatic processes involved. nih.gov Research on human bladder cultures has also investigated the metabolism of 2-naphthylamine, a related compound, to various metabolites.

Environmental Fate and Degradation Studies

Understanding how 2-naphthol behaves in the environment is crucial for assessing its potential impact.

Biodegradation: 2-Naphthol is considered to be readily biodegradable. oecd.org A study showed 68% biodegradation after 14 days in a test with non-adapted inoculum. oecd.org

Photodegradation: In water, photodegradation of 2-naphthol has been observed. oecd.org The calculated half-life due to photochemical-oxidative degradation in the atmosphere by OH-radicals is about 2 hours. oecd.org

Environmental Distribution: Based on its physicochemical properties, it is predicted that 2-naphthol will predominantly be found in the hydrosphere (83%), with smaller amounts in the atmosphere (8%), soil (4.5%), and sediment (4.5%). oecd.org

Analytical Methodologies for Detection and Quantification

The detection and quantification of B-Naphthol-8-¹⁴C and its metabolites rely on the radioactive nature of the ¹⁴C isotope.

Liquid Scintillation Counting: This is a common technique for quantifying the amount of a beta-emitting radionuclide, like ¹⁴C, in a sample. The sample is mixed with a scintillation cocktail, and the light emitted upon radioactive decay is measured.

High-Pressure Liquid Chromatography (HPLC): HPLC is used to separate different compounds in a mixture. When coupled with a radioactivity detector, it can be used to separate and quantify radiolabeled metabolites. This technique has been used in studies of naphthalene metabolism to separate various adducts and metabolites. dtic.mil

Accelerator Mass Spectrometry (AMS): AMS is an ultra-sensitive technique that can detect very low levels of long-lived radionuclides like ¹⁴C. nih.gov It is particularly useful for low-dose toxicity studies and for analyzing samples with very low concentrations of the radiolabeled compound. nih.govnih.gov

Properties

CAS No.

18698-20-9

Molecular Formula

C10H8O

Molecular Weight

146.18792

Synonyms

B-NAPHTHOL-8-14C

Origin of Product

United States

Radiosynthesis Methodologies for B Naphthol 8 14c

Strategies for Carbon-14 (B1195169) Incorporation at Specific Positions

The introduction of a ¹⁴C atom at a specific position within a molecule, such as the C-8 position of β-naphthol, requires carefully designed synthetic strategies. These can be broadly categorized into classical multi-step approaches, modern late-stage techniques, and carbon isotope exchange methods.

Traditional methods for producing radiolabeled compounds involve incorporating the isotopic label at an early stage of the synthesis. openmedscience.com This "multi-step" approach requires the design of a synthetic route that carries the ¹⁴C atom through several reaction steps to the final product. nih.gov While reliable, these methods can be time-consuming and often result in the generation of significant radioactive waste. nih.gov An analysis of radiosynthesis publications over a decade revealed that multi-step syntheses are a common approach. acs.org

For β-Naphthol-8-¹⁴C, a classical approach might involve the synthesis of a naphthalene (B1677914) precursor already containing the ¹⁴C label at the desired position, which is then converted to 2-naphthol (B1666908). For instance, a synthesis could start with a ¹⁴C-labeled benzene (B151609) derivative and build the second ring through a series of reactions.

To overcome the drawbacks of classical methods, late-stage radiosynthesis has emerged as a powerful alternative. nih.govopenmedscience.com This strategy involves introducing the ¹⁴C label in the final steps of the synthesis, which is more efficient in terms of time, resources, and waste reduction. nih.gov

Several modern synthetic methods are amenable to late-stage ¹⁴C incorporation:

Palladium-Catalyzed Cross-Coupling Reactions : Techniques like Suzuki-Miyaura and Negishi couplings can efficiently introduce ¹⁴C-labeled functional groups into aromatic systems. openmedscience.com

Radical-Mediated Processes : These methods can be used to install a ¹⁴C label at positions that are difficult to access through other means. openmedscience.com

Electrophilic and Nucleophilic Substitution : Reactions involving ¹⁴C-labeled electrophiles (like [¹⁴C]CO₂) or nucleophiles (like [¹⁴C]CN⁻) can be used to introduce the label at a late stage. openmedscience.com

For β-Naphthol-8-¹⁴C, a late-stage approach might involve a precursor like 8-bromo-2-naphthol, which could then undergo a reaction with a ¹⁴C-containing reagent to introduce the label.

Carbon isotope exchange (CIE) is an innovative technique that allows for the direct replacement of a stable ¹²C atom with a ¹⁴C atom in the final molecule. acs.orgsci-hub.se This is the most direct route to a radiolabeled compound and avoids the need for a de novo synthesis. acs.org

Key CIE methods include:

Transition-Metal-Catalyzed Exchange : Metals like nickel and palladium can catalyze the exchange of functional groups such as carboxylic acids or nitriles with their ¹⁴C-labeled counterparts. sci-hub.sechemrxiv.org For example, a nitrile group on an aromatic ring can be exchanged with [¹⁴C]CN⁻. chemrxiv.org

Decarboxylative-Carboxylation : This involves the removal of a carboxylic acid group and its replacement with [¹⁴C]CO₂. nih.gov

While highly attractive, CIE methods are still an emerging area of research, and their applicability to a wide range of molecules is under investigation. sci-hub.se

Late-Stage Radiosynthesis Techniques

Precursors and Building Blocks in B-NAPHTHOL-8-14C Radiosynthesis

The ultimate source of ¹⁴C for radiosynthesis is typically barium carbonate (Ba[¹⁴C]O₃), which is produced in nuclear reactors. nih.govsci-hub.se This is then converted into more synthetically useful precursors.

PrecursorDescriptionRole in Synthesis
Ba[¹⁴C]CO₃ The primary source of carbon-14. nih.govsci-hub.seConverted to other labeled reagents. sci-hub.se
[¹⁴C]CO₂ A versatile C1 building block generated from Ba[¹⁴C]O₃. sci-hub.seUsed in carboxylation reactions to introduce a ¹⁴C-labeled carboxylic acid group, which can then be further manipulated. nih.gov
Cyanide Salts (e.g., Zn([¹⁴C]CN)₂) A source of the ¹⁴C-labeled nitrile group. chemrxiv.orgCan be introduced into aromatic rings via nucleophilic substitution or transition-metal-catalyzed reactions. chemrxiv.orgmdpi.com

An analysis of the literature shows that [¹⁴C]CO₂ is a frequently used precursor in ¹⁴C radiosynthesis. acs.org The choice of precursor depends on the chosen synthetic strategy. For example, a synthesis aiming to introduce a nitrile group would utilize a labeled cyanide salt. mdpi.com

Radiochemical Purity and Specific Activity Determination in this compound Production

Ensuring the quality of a radiolabeled compound is critical for its use in scientific studies. Two key parameters are radiochemical purity and specific activity. europa.eu

Radiochemical Purity : This refers to the proportion of the total radioactivity that is present in the desired chemical form. It is often determined using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. nih.gov For example, a sample of ¹⁴C-labeled naphthalene was found to have a radiochemical purity of over 99% by HPLC. nih.gov A certificate of analysis for a related compound, [¹⁴C]-1-naphthol, reported a radiochemical purity of 96.9%. europa.eu

Specific Activity : This is the amount of radioactivity per unit mass or mole of the compound. nih.gov It is typically measured using liquid scintillation counting. rsc.org The specific activity of a batch of [¹⁴C]-1-naphthol was reported as 10.5 mCi/mmol. europa.eu High specific activity is often desirable, but it can also lead to increased radiolysis, the decomposition of the compound due to its own radiation. nih.govrsc.org

Table of Radiochemical Data Examples

Compound Radiochemical Purity Specific Activity
[¹⁴C]-1-Naphthol europa.eu 96.9% 10.5 mCi/mmol
Naphthalene ring-labeled [1-¹⁴C]naptalam epa.gov >98% 24.8 mCi/mmol
¹⁴C-Naphthalene nih.gov >99% 1 µCi/nmol

Challenges and Innovations in this compound Radiosynthesis

The synthesis of radiolabeled compounds like β-Naphthol-8-¹⁴C is not without its challenges.

Challenges:

Multi-step syntheses can be lengthy and generate significant amounts of radioactive waste. nih.gov

Achieving site-selectivity , especially in complex molecules, can be difficult. openmedscience.com

Radiolysis , the self-decomposition of the labeled compound, can decrease its purity over time. nih.govrsc.org This is a particular concern for high specific activity compounds. rsc.org

The cost and availability of specialized ¹⁴C-labeled precursors can be a limiting factor. sci-hub.se

Innovations:

Late-stage functionalization and carbon isotope exchange methods offer more efficient and atom-economical routes to radiolabeled compounds. openmedscience.comacs.org

The development of new catalysts and reaction conditions is continually expanding the scope of reactions that can be used for ¹⁴C-labeling. sci-hub.se This includes transition-metal-free methods for carbon isotope exchange. sci-hub.se

Flow chemistry is an emerging technology that can automate and streamline multi-step syntheses, potentially reducing reaction times and improving safety. syrris.jp

These ongoing developments promise to make the synthesis of specifically labeled compounds like β-Naphthol-8-¹⁴C more accessible and efficient for researchers.

Metabolic and Biotransformation Studies of B Naphthol 8 14c

In Vivo Metabolic Fate in Non-Human Organisms

In vivo studies, conducted within living organisms, are essential for comprehending the complete metabolic profile of a compound, including absorption, distribution, metabolism, and excretion. The use of the radiolabel, Carbon-14 (B1195169) (¹⁴C), in the 8th position of the beta-naphthol molecule allows for the precise tracking of the compound and its metabolites throughout the organism's system.

Mammalian Biotransformation Pathways (e.g., Rodents, Livestock)

In mammals, such as rodents and livestock, beta-naphthol undergoes extensive metabolism primarily aimed at increasing its water solubility to facilitate excretion. Following administration, 2-naphthol (B1666908) is rapidly absorbed and distributed. In rats, the primary route of excretion is through the urine, where it is found mainly in conjugated forms. oecd.org The major metabolic pathways involve conjugation with glucuronic acid and sulfate (B86663). oecd.org For instance, studies in rats have shown that they predominantly excrete the glucuronide conjugate of 2-naphthol. oecd.org In contrast, pigs also favor glucuronidation for eliminating 2-naphthol. oecd.org

Research using radiolabeled naphthalene (B1677914), a precursor to naphthol, in rats demonstrated that a significant portion of the administered dose is eliminated in the urine and feces within 72 hours. epa.gov The major metabolites identified include 1,2-dihydro-1,2-dihydroxynaphthalene and 1-naphthol (B170400), which are then further conjugated. epa.gov Specifically, glucuronide and sulfate conjugates are significant urinary metabolites. epa.gov In mice, 1-naphthol is metabolized predominantly to sulfate and glucuronide conjugates. nih.gov

SpeciesPrimary MetabolitesPrimary Excretion RouteKey Findings
Rat Glucuronide and sulfate conjugates. oecd.orgUrine. oecd.orgPrimarily excretes the glucuronide conjugate. oecd.org
Pig Glucuronide conjugate. oecd.orgUrine. oecd.orgSimilar to rats, favors glucuronidation. oecd.org
Mouse Sulfate and glucuronide conjugates. nih.govUrine. nih.gov1-naphthyl glucoside is eliminated more slowly than 1-naphthol or its glucuronide conjugate. nih.gov

Aquatic Organism Metabolic Profiles (e.g., Fish, Algae)

In aquatic environments, organisms like fish and algae also metabolize polycyclic aromatic hydrocarbons (PAHs) such as naphthalene, the parent compound of naphthol. Fish possess a high capacity to metabolize PAHs due to elevated levels of cytochrome P-450 enzymes. oup.com This metabolic process transforms parent PAHs into hydroxylated derivatives (Phase I metabolism), which are then converted into more water-soluble conjugates (Phase II metabolism) for rapid excretion. oup.com

The metabolism of naphthalene in the cyanobacterium Oscillatoria sp. has been shown to produce 1-naphthol. researchgate.net The organism oxidized 1-[¹⁴C]naphthol to other products, indicating further breakdown. researchgate.net In various aquatic species, the biotransformation of pyrene (B120774), another PAH, leads to the formation of glucuronide, sulfate, and glucoside conjugates. oup.com While specific data on B-NAPHTHOL-8-14C metabolism in a wide range of aquatic species is limited, the general pathways observed for related compounds suggest that hydroxylation followed by conjugation is a common detoxification strategy. The bioaccumulation of PAHs in aquatic organisms is generally low, likely due to this metabolic capacity. rivm.nl

OrganismMetabolic CapabilityKey Findings
Fish High capacity to metabolize PAHs via cytochrome P-450 enzymes. oup.comRapidly metabolize PAHs to hydroxylated and conjugated metabolites for excretion. oup.com
Cyanobacterium (Oscillatoria sp.) Can oxidize naphthalene to 1-naphthol and further metabolize it. researchgate.netDemonstrates the initial steps of PAH degradation in prokaryotic aquatic organisms. researchgate.net
Marine Polychaete (Nereis virens) Biotransforms pyrene into glucuronide, sulfate, and glucoside conjugates. oup.comGlucuronidation is the most prominent Phase II pathway. oup.com

Avian Metabolism Studies (e.g., Roosters)

Metabolism studies in birds are crucial for assessing the impact of environmental contaminants. researchgate.net In avian species, such as roosters, ingested compounds undergo significant breakdown. researchgate.net For instance, feeding studies with laying hens have shown that pesticides like beta-cypermethrin (B1669542) and imidacloprid (B1192907) are rapidly metabolized, resulting in insignificant bioaccumulation of the parent compounds and their metabolites in tissues and eggs. nih.gov When chickens were given methoprene-¹⁴C, the radiolabel was detected in all tissues and organs examined, with up to 19% eliminated in eggs over a 14-day period. researchgate.net While direct studies on this compound in roosters are not detailed in the provided context, the metabolic pathways for other xenobiotics in poultry suggest a capacity for rapid metabolism and excretion, which is a key factor in limiting bioaccumulation. nih.gov

In Vitro Metabolic Investigations

In vitro studies, using isolated cells, subcellular fractions, or purified enzymes, provide a more controlled environment to investigate specific metabolic reactions and the enzymes responsible for them.

Cellular and Subcellular Biotransformation Systems

In vitro systems, such as liver microsomes and hepatocytes, are widely used to study the metabolism of xenobiotics. xenotech.com These systems contain the major drug-metabolizing enzymes and allow for the characterization of biotransformation pathways. xenotech.com For example, rat liver microsomes have been used to study the formation of metabolites from tetrahydro-2-naphthol-8-¹⁴C. nih.gov

Studies with isolated rat hepatocytes have been instrumental in understanding the mechanisms of toxicity of 1-naphthol. Human liver microsomes have been shown to metabolize naphthalene to trans-1,2-dihydro-1,2-naphthalenediol, 1-naphthol, and 2-naphthol. researchgate.net Further metabolism of these primary metabolites can also be investigated; for instance, 2-naphthol is readily metabolized by pooled human liver microsomes to 2,6- and 1,7-dihydroxynaphthalene. researchgate.net

SystemApplicationKey Findings
Rat Liver Microsomes Studying the formation of metabolites from naphthol derivatives. nih.govCapable of forming various metabolites, demonstrating the role of microsomal enzymes. nih.gov
Human Liver Microsomes Characterizing naphthalene metabolism. researchgate.netMetabolizes naphthalene to dihydrodiol, 1-naphthol, and 2-naphthol. researchgate.net
Isolated Hepatocytes Investigating mechanisms of toxicity and metabolism.Provide an intact cellular system to study both Phase I and Phase II metabolism.

Enzyme-Mediated Metabolic Pathways (e.g., Cytochrome P450, Dioxygenases, Monooxygenases)

The biotransformation of this compound and related compounds is mediated by a variety of enzymes. The initial oxidation of the naphthalene ring is often catalyzed by cytochrome P450 (CYP) monooxygenases. epa.govnih.gov In mammals, CYP enzymes in the liver are primarily responsible for this first step, producing an epoxide intermediate. epa.gov Specifically, CYP1A2 has been identified as the most efficient isoform for producing 1-naphthol from naphthalene, while CYP3A4 is most effective for 2-naphthol production in human liver microsomes. researchgate.net

In some bacteria, dioxygenases are involved in the initial oxidation of naphthalene, leading to the formation of a cis-dihydrodiol. asm.org However, in the case of 1-naphthol degradation by Rhodococcus sp., a monooxygenase enzyme is suggested to be involved rather than a dioxygenase. asm.org Following the initial oxidation, Phase II enzymes such as glucuronyltransferases and sulfotransferases catalyze the conjugation of the hydroxylated metabolites, rendering them more water-soluble for excretion. epa.gov

Enzyme FamilyRole in Naphthol MetabolismSpecific Examples
Cytochrome P450 (CYP) Monooxygenases Catalyze the initial oxidative step of naphthalene to form naphthols. epa.govnih.govCYP1A2 (forms 1-naphthol), CYP3A4 (forms 2-naphthol). researchgate.net
Dioxygenases Involved in the initial oxidation of naphthalene in some bacteria. asm.orgNaphthalene dioxygenase in Pseudomonas putida. asm.org
Monooxygenases Implicated in the degradation of 1-naphthol in certain bacteria. asm.orgSuggested involvement in 1-naphthol degradation by Rhodococcus sp. asm.org
Glucuronyltransferases Catalyze the conjugation of naphthols with glucuronic acid (Phase II). epa.govA major pathway for naphthol detoxification in mammals. oecd.org
Sulfotransferases Catalyze the conjugation of naphthols with sulfate (Phase II).An important conjugation pathway in many species. oecd.org

Identification and Characterization of this compound Metabolites

The biotransformation of B-naphthol, a polycyclic aromatic hydrocarbon, has been extensively studied using its radiolabeled form, this compound, to trace its metabolic fate. These studies reveal that B-naphthol undergoes a series of Phase I and Phase II metabolic reactions, leading to various derivatives that are subsequently eliminated from the body. The primary metabolic pathways include conjugation, oxidative and reductive transformations, and ultimately, ring cleavage and mineralization.

Conjugation Pathways (e.g., Sulfoconjugates, Glucuronides, Mercapturic Acids)

Conjugation is a major detoxification pathway for B-naphthol, rendering the compound more water-soluble and facilitating its excretion. The principal conjugation reactions involve the formation of glucuronides and sulfates. oecd.org

Studies using 14C-labeled B-naphthol have demonstrated significant species-specific differences in conjugation patterns. oecd.orgsemanticscholar.org In swine administered 8-14C-2-naphthol, the primary metabolite recovered in the urine was the glucuronide conjugate, accounting for approximately 94% of the excreted dose. oecd.org Conversely, in cats, the sulfoconjugate was the predominant metabolite, representing about 98% of the urinary radioactivity. oecd.org Rats also excrete B-naphthol conjugates, with studies indicating the formation of both sulfoconjugates and glucuronides. oecd.org

The metabolism of naphthalene, a precursor to B-naphthol, also provides insight into these pathways. Naphthalene is first oxidized to an epoxide, which can then be conjugated with glutathione (B108866). cdc.gov This glutathione conjugate is further metabolized through a series of steps to form mercapturic acids, which are then excreted in the urine. cdc.gov This pathway represents another important route for the detoxification of naphthalene-derived compounds like B-naphthol.

Research on cultured human colon tissue using [1-14C]-1-naphthol has also confirmed the formation of both glucuronic acid and sulfate ester conjugates. aacrjournals.org In these tissues, sulfate ester conjugation was the dominant pathway at lower naphthol concentrations. aacrjournals.org Fungal metabolism studies of [14C]-naphthalene have also identified 1-naphthyl glucuronic acid and 1-naphthyl sulfate as major water-soluble metabolites. researchgate.netnih.gov

Table 1: Species-Dependent Conjugation of this compound

SpeciesPrimary ConjugatePercentage of Urinary Metabolites
SwineGlucuronide~94% oecd.org
CatSulfoconjugate~98% oecd.org
RatSulfoconjugate & GlucuronideMajor metabolites oecd.org

Oxidative and Reductive Transformation Products (e.g., Dihydrodiols, Naphthols, Salicylates)

Prior to conjugation, B-naphthol can undergo Phase I oxidative and reductive transformations, catalyzed primarily by the cytochrome P450 (CYP) enzyme system. cdc.govnih.gov The metabolism of the parent compound, naphthalene, begins with CYP-mediated epoxidation to form 1,2-naphthalene epoxide. cdc.gov This reactive intermediate can spontaneously rearrange to form 1-naphthol and 2-naphthol. cdc.gov

Further oxidation of B-naphthol leads to the formation of various hydroxylated derivatives. Studies with human liver microsomes have shown that 2-naphthol can be further metabolized into 2,6-dihydroxynaphthalene (B47133) and 1,7-dihydroxynaphthalene. nih.gov Another significant oxidative product is 1,2-naphthoquinone, which can be formed through the photochemical oxidation of 2-naphthol or via the metabolic processing of naphthalene 1,2-dihydrodiol. oecd.orgcdc.gov

The formation of dihydrodiols is a key step in naphthalene metabolism. The initial 1,2-naphthalene epoxide can be hydrated by epoxide hydrolase to yield naphthalene 1,2-dihydrodiol. cdc.gov This dihydrodiol can then be transformed into 1,2-dihydroxynaphthalene, a precursor to the reactive 1,2-naphthoquinone. cdc.gov Fungal metabolism of [14C]-naphthalene has also identified trans-1,2-dihydroxy-1,2-dihydronaphthalene as a major metabolite. nih.govresearchgate.net

Table 2: Identified Oxidative and Reductive Metabolites of Naphthalene and B-Naphthol

PrecursorMetaboliteMetabolic Pathway
Naphthalene1,2-Naphthalene EpoxideCYP-mediated epoxidation cdc.gov
1,2-Naphthalene EpoxideNaphthalene 1,2-dihydrodiolHydration by epoxide hydrolase cdc.gov
Naphthalene 1,2-dihydrodiol1,2-DihydroxynaphthaleneDehydrogenation cdc.gov
1,2-Dihydroxynaphthalene1,2-NaphthoquinoneOxidation cdc.gov
2-Naphthol2,6-DihydroxynaphthaleneOxidation nih.gov
2-Naphthol1,7-DihydroxynaphthaleneOxidation nih.gov

Ring Cleavage and Mineralization Products

Following conjugation and oxidative transformations, the aromatic structure of B-naphthol can be broken down through ring cleavage, leading to smaller molecules that can be completely mineralized to carbon dioxide (CO2). Studies using 14C-labeled compounds are crucial for tracking this process.

The anaerobic degradation of naphthalene, for instance, proceeds through the formation of 2-naphthoic acid. researchgate.net This intermediate undergoes reduction of its aromatic ring system, which initiates ring cleavage. researchgate.net One of the identified ring cleavage products is 2-carboxycyclohexylacetic acid, indicating a breakdown of the bicyclic aromatic structure into a saturated cyclohexane (B81311) ring with acidic side chains. researchgate.net

The ultimate fate of the carbon atoms from the B-naphthol structure is mineralization, the conversion of an organic substance to inorganic substances. Respirometric studies assessing the mineralization of [14C]naphthalene in various environmental media, such as soil and sediment slurries, have demonstrated the evolution of 14CO2. asm.orgresearchgate.net This indicates the complete breakdown of the naphthalene ring structure by microbial communities. Similarly, ozonation studies of other 14C-labeled micropollutants have also shown partial mineralization to 14CO2, confirming aromatic ring cleavage. researchgate.net While the mineralization of 14C-1-naphthol itself has been observed to be negligible in some soil studies under specific conditions, the broader metabolism of naphthalene-related compounds confirms that ring cleavage and mineralization are terminal steps in the biotransformation pathway. tandfonline.com

Environmental Fate and Degradation Dynamics of B Naphthol 8 14c

Biodegradation Processes

Biodegradation represents a primary route for the environmental breakdown of 2-naphthol (B1666908). This process is mediated by microorganisms that utilize the compound as a source of carbon and energy, transforming it into simpler, less toxic substances. The efficiency and pathway of biodegradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions, B-Naphthol-8-14C is considered readily biodegradable. oecd.orgcarlroth.com Studies utilizing non-adapted activated sludge have demonstrated significant removal, with one standard test showing 68% biodegradation over a 14-day period. oecd.org With adapted microbial populations, the removal can be much more efficient, reaching over 99% degradation. oecd.org

The use of the 14C label allows for detailed mineralization studies, which track the conversion of the parent molecule's carbon into radiolabeled carbon dioxide (14CO2). The aerobic pathway is initiated by microbial enzymes, typically dioxygenases, which hydroxylate the aromatic ring. For 2-naphthol, this leads to the formation of key metabolites. Two primary intermediates identified in this process are 1,2-naphthalene-diol and 1,2-naphthoquinone. nih.gov These intermediates are subsequently processed by the microbes, leading to the opening of the aromatic ring structure. nih.gov The resulting aliphatic compounds are then channeled into the central metabolic pathways of the microorganisms, ultimately leading to complete mineralization, where the carbon from the this compound is released as 14CO2. researchgate.netscirp.org

Table 1: Aerobic Biodegradation Data for 2-Naphthol

Test SystemConditionDegradation RateMetabolites IdentifiedReference
Activated Sludge (non-adapted)OECD 301C68% in 14 daysNot specified oecd.org
Activated Sludge (adapted)Confirmatory Test99.88% in 5 daysNot specified oecd.org
Fungal-Bacterial CultureAerobic, Co-culture92% in 10 days1,2-naphthalene-diol, 1,2-naphthoquinone nih.gov

The biotransformation of this compound under anaerobic conditions is less straightforward than its aerobic counterpart. While some studies indicate that naphthol can be degraded in the absence of oxygen, particularly under denitrifying and methanogenic conditions, asm.orgoup.com it is generally not considered a primary intermediate in the well-studied anaerobic pathways of its parent compound, naphthalene (B1677914). d-nb.infonih.gov

Research on anaerobic naphthalene degradation by sulfate-reducing and iron-reducing bacteria has shown that the initial activation step typically involves carboxylation (to form 2-naphthoic acid) or methylation, rather than hydroxylation to form naphthol. d-nb.infooup.comuni-konstanz.denih.gov In fact, several studies have found that specialized anaerobic microbial consortia capable of degrading naphthalene could not utilize 1-naphthol (B170400) or 2-naphthol as a growth substrate. d-nb.infonih.govoup.comnih.gov This suggests that while anaerobic degradation of 2-naphthol is possible, it likely requires specific microbial communities or metabolic pathways that are distinct from the main naphthalene degradation routes. One study did observe the degradation of naphthol in soil-water systems under strict anaerobic conditions, with complete removal in 15 days, indicating that the potential for anaerobic biotransformation exists but is highly dependent on the specific microbial ecosystem. asm.org

The rate and extent of this compound biodegradation are significantly influenced by the composition of the microbial community and the availability of nutrients. The use of microbial consortia, or mixed cultures of microorganisms, often leads to more effective and complete degradation than single microbial strains. frontiersin.org

A notable example is the coupled use of the fungus Aspergillus niger with the bacterium Bacillus subtilis. nih.gov In this consortium, the fungus initiates the breakdown of 2-naphthol into intermediates like 1,2-naphthalene-diol and 1,2-naphthoquinone, which are then more effectively degraded by the bacterium. nih.gov This synergistic relationship prevents the accumulation of potentially toxic metabolites. nih.gov Various bacterial consortia have been developed from contaminated sites that show high efficiency in degrading PAHs, including naphthalene and its derivatives. nih.govnih.gov Genera such as Pseudomonas, Achromobacter, and Enterobacter are frequently identified in these consortia. frontiersin.orgnih.gov

Biostimulation, the practice of adding nutrients or other amendments to stimulate indigenous microbial activity, can also enhance degradation rates. tpsgc-pwgsc.gc.ca The addition of a suitable co-metabolic substrate, such as sodium succinate, has been shown to support the continuous degradation of 2-naphthol by microbial consortia. nih.gov Similarly, the addition of organic fertilizers or other carbon sources can increase the population and activity of PAH-degrading microorganisms, accelerating the removal of contaminants from soil and water. mdpi.com

Table 2: Examples of Microbial Consortia in Naphthol/Naphthalene Degradation

Consortium ComponentsTarget Compound(s)Key FindingsReference
Aspergillus niger, Bacillus subtilis2-NaphtholEnhanced degradation efficiency; fungus performs initial breakdown, bacterium degrades metabolites. nih.gov
Achromobacter sp., Pseudomonas sp., Enterobacter sp.NaphthaleneDegraded 1000 ppm naphthalene within 24h; also utilized 2-methyl naphthalene. nih.gov
Developed consortia (unspecified)Naphthalene, Anthracene, etc.High removal efficiency for multiple PAHs. nih.gov
Mixed bacterial population2-Naphthalene SulfonateDegraded the compound and significantly reduced its toxicity. informaticsjournals.co.in

Anaerobic Biotransformation Mechanisms

Abiotic Degradation Mechanisms

In addition to biological processes, this compound can be degraded by non-biological, or abiotic, environmental factors. The primary mechanisms of abiotic degradation for this compound are photodegradation and, to a much lesser extent, hydrolysis.

Photodegradation, the breakdown of molecules by light energy, is a significant abiotic fate process for 2-naphthol, particularly in aqueous environments. oecd.org The molecule absorbs light, which can lead to its direct transformation or the formation of reactive species like hydroxyl radicals (•OH) that then attack the compound. researchgate.netacs.org

The photocatalytic degradation pathway often begins with the attack of hydroxyl radicals on the 2-naphthol molecule (m/z 144). researchgate.net This leads to the formation of hydroxylated intermediates, such as 1,2-naphthalene-diol (m/z 160), which can be further oxidized to 1,2-naphthalene-dione (m/z 158). researchgate.net Subsequent reactions can cause the aromatic rings to rupture, forming aliphatic compounds like muconic acid and short-chain organic acids (e.g., formic acid, acetic acid). researchgate.net Ultimately, these intermediates can be completely mineralized to carbon dioxide and water, a process confirmed by total organic carbon (TOC) analysis in degradation studies. researchgate.netresearchgate.net The atmospheric half-life of 2-naphthol due to photochemical-oxidative degradation by OH radicals is calculated to be very short, around 2 hours. oecd.org

Table 3: Identified Intermediates in the Photodegradation of 2-Naphthol

Intermediate CompoundMolecular Weight (m/z)Proposed Role in PathwayReference
1,2-naphthalene-diol160Initial hydroxylation product researchgate.net
1,2-naphthalene-dione158Oxidation product of diol researchgate.net
2-hydroxycinnamic acid164Product of decarboxylation researchgate.net
Muconic acid142Ring-rupture product researchgate.net
Benzoic acid128.07Degradation product mdpi.com
Phenol162.07Degradation product mdpi.com

Photodegradation Pathways

Transport and Distribution in Environmental Compartments

The movement and partitioning of this compound in the environment are governed by its physicochemical properties and interactions with different environmental media, including soil, water, and air.

The interaction of this compound with soil is a key determinant of its mobility and bioavailability. Sorption processes, which include both adsorption to and desorption from soil particles, are largely dictated by the soil's composition and the chemical's properties.

The extent to which organic compounds like naphthol are taken up by soil is often proportional to the organic carbon quantity and character of the soil sample. nih.gov The sorption capacities of soils are primarily controlled by the organic carbon content, with clay content having a lesser effect. kwrwater.nl For similar aromatic compounds, sorption isotherms are often described by the Freundlich model, which can indicate the strength of the adsorption. researchgate.net In studies of related compounds, Freundlich adsorption coefficients (Kf) were found to correlate with organic carbon content and cation exchange capacity. researchgate.net

Desorption studies often reveal hysteresis, meaning that the compound does not detach from soil particles as readily as it adsorbs. researchgate.net This indicates that a fraction of the adsorbed this compound may become resistant to release, reducing its mobility in the soil column. For some organic pollutants, only a small percentage (3% to 8%) of the adsorbed amount is desorbed in a single step, suggesting that not all of the adsorbed chemical is easily reversible. researchgate.net The limited desorption implies that this compound has a higher potential to be transported with eroded soil particles into surface waters rather than leaching into groundwater. researchgate.net

The mobility of this compound in soil is generally considered to be slight to low due to its tendency to adsorb to soil organic matter. researchgate.net The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this mobility. A higher Koc value indicates stronger sorption and lower mobility. For the related compound 1-naphthol, Koc values have been measured, showing a direct relationship with the organic matter content of soils and sediments. epa.gov

Table 1: Sorption Coefficients for Naphthol and Related Compounds

CompoundSorbentSorption Coefficient TypeValueReference
1-NaphtholSoils and SedimentsKoc522 L/kg epa.gov
Chlorothalonil (for comparison)Agricultural SoilsKf (adsorption)17.74 - 78.19 (mg1-1/n kg-1)(L)1/n researchgate.net
R613636 (Chlorothalonil degradate)Five SoilsKF (adsorption)2.3 - 8.1 L/kg regulations.gov
R613636 (Chlorothalonil degradate)Five SoilsKFoc (adsorption)130 - 325 L/kg regulations.gov

When this compound enters aquatic environments, its distribution is governed by its water solubility and its affinity for particulate matter and sediments. Based on its physicochemical properties, fugacity modeling predicts that the hydrosphere is the primary environmental compartment for 2-naphthol, accumulating approximately 83% of the compound. oecd.org

Once in the water, this compound can be sorbed to suspended solids and bottom sediments. This process is crucial as it removes the compound from the water column, potentially reducing its availability to pelagic organisms but increasing exposure for benthic organisms. The sorption to sediments is strongly influenced by the organic carbon content of the sediment. epa.gov Sorption to sediment black carbon (BC), in particular, can significantly limit the bioavailability of polycyclic aromatic hydrocarbons (PAHs). nih.gov Studies on pyrene (B120774), a PAH, have shown that sediment amended with soot exhibits a significantly higher sorption capacity. nih.gov

The distribution coefficient (Kd) quantifies the partitioning between the solid (sediment) and water phases. For pyrene, log Kd values were found to be 3.38 for regular sediment and 4.09 for sediment amended with black carbon, highlighting the role of specific sorbents in partitioning. nih.gov The strong sorption of this compound to sediments, similar to other PAHs, suggests that sediments act as a significant sink for this compound in aquatic systems. epa.govacs.org

Aquatic vegetation can also influence the distribution of organic pollutants. Plants can take up chemicals from the water, and the presence of vegetation can alter the amount of a substance remaining in the aqueous phase compared to non-vegetated systems. wur.nl

Table 2: Predicted Environmental Distribution of 2-Naphthol

Environmental CompartmentPredicted Distribution (%)Reference
Hydrosphere (Water)83.0% oecd.org
Atmosphere8.0% oecd.org
Soil4.5% oecd.org
Sediment4.5% oecd.org

Volatilization is the process by which a chemical transfers from soil or water into the atmosphere. The potential for this compound to volatilize is determined by its vapor pressure and Henry's Law constant. nih.gov Modeling based on its vapor pressure suggests that 2-naphthol is expected to exist entirely as a vapor in the ambient atmosphere. nih.gov

Once in the atmosphere, vapor-phase 2-naphthol is subject to degradation, primarily through reactions with photochemically-produced hydroxyl radicals (•OH). oecd.orgnih.gov The estimated atmospheric half-life for this reaction is short, calculated to be around 0.17 days (approximately 4 hours), indicating rapid degradation. oecd.orgnih.gov

While direct volatilization from soil and water surfaces is a potential transport pathway, another process known as phytovolatilization can also contribute. nih.govacs.org This involves plants taking up contaminants from the soil and transpiring them into the atmosphere. For related compounds like naphthalene, direct volatilization from contaminated soil has been measured, and the presence of trees can enhance this flux by lowering the water table and increasing the upward diffusive movement of the contaminant. nih.gov

Table 3: Atmospheric Fate Properties of 2-Naphthol

PropertyValueSignificanceReference
Henry's Law Constant2.74 x 10-8 atm-m3/mol at 25°CIndicates potential for volatilization from water. nih.gov
Atmospheric StateExpected to exist solely as a vapor.Determines atmospheric transport and degradation pathways. nih.gov
Atmospheric Half-life (vs. •OH radicals)~4 hours (0.17 days)Suggests rapid photochemical degradation. oecd.orgnih.gov

Applications of B Naphthol 8 14c As a Radiotracer

Tracing Biochemical and Physiological Processes in Non-Human Systems

The use of radiolabeled compounds like B-Naphthol-8-14C is fundamental to understanding the complex interactions between chemicals and biological systems. ontosight.ai By tagging the molecule with a radioactive isotope, researchers can follow its path, elucidating metabolic fates and physiological effects.

Absorption, Distribution, and Excretion (ADME) Investigations

Studies on the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics are crucial in toxicology. erbc-group.comnih.gov this compound has been instrumental in conducting such investigations in a variety of animal models. oecd.orgfda.gov

Following administration, the movement of the 14C label can be tracked through various tissues and fluids, revealing how the compound is absorbed, where it accumulates, how it is metabolized, and the routes and rates of its elimination. oecd.orgcdc.govfrontiersin.org For instance, research in different animal species has shown that after administration of 14C-labeled 2-naphthol (B1666908), a significant portion of the radioactivity is excreted in the urine within 24 hours. oecd.org In rats, approximately 86% of the dose was recovered in urine, while in swine, it was 84%, and in cats, 73%. oecd.org These studies also revealed species-specific differences in metabolism; swine primarily form the glucuronide conjugate of 2-naphthol, whereas cats predominantly produce the sulphate conjugate. oecd.org

In fish, studies with 14C-labeled naphthalene (B1677914) and 2-methylnaphthalene (B46627) have demonstrated significant accumulation of radioactivity in the bile, indicating this as a major excretory pathway. researchgate.net The concentration of 14C in the bile of fish exposed to these compounds can be thousands of times higher than in the surrounding water. researchgate.net Similarly, studies in rats using 2-methyl-[8-14C]-naphthalene showed that about 55% of the injected radioactivity was excreted in the urine over three days. doi.orgnih.gov

Table 1: ADME Data for 14C-Labeled Naphthol Compounds in Various Species

SpeciesCompoundRoute of AdministrationKey Findings
Rat2-Naphthol-8-14CIntraperitoneal86% of the dose was excreted in urine within 24 hours, primarily as sulphate and glucuronide conjugates. oecd.org
Swine2-Naphthol-8-14CIntraperitoneal84% of the dose was excreted in urine within 24 hours, with the main metabolite being the glucuronide conjugate (approx. 94%). oecd.org
Cat2-Naphthol-8-14CIntraperitoneal73% of the dose was excreted in urine within 24 hours, with the main metabolite being the sulphoconjugate (approx. 98%). oecd.org
Rat2-Methyl-[8-14C]-naphthaleneSubcutaneous55% of the injected 14C was recovered in the urine over 3 days. A major metabolite was identified as 2-naphthoylglycine. doi.orgnih.gov
Fish (Mummichog)14C-Naphthalene, 14C-1-NaphtholWaterborneCompounds were readily accumulated and rapidly eliminated. Radioactivity from naphthalene and 1-naphthol (B170400) was found to accumulate in brain tissues. acs.org
Fish (Trout, Carp, Sheepshead)14C-Naphthalene, 14C-2-MethylnaphthaleneWaterborneHigh concentrations of 14C were found in the bile, indicating it as a primary excretory route. researchgate.net

Cellular Uptake and Subcellular Localization Studies

Understanding how a compound enters cells and where it localizes within them is key to deciphering its mechanism of action. nih.govnih.gov Autoradiography, a technique that uses the radiation from isotopes like 14C to create an image on photographic film, can reveal the distribution of a radiolabeled compound within tissues and cells.

Studies using 14C-labeled xenobiotics have shown that these compounds can penetrate plant cell membranes and localize in various subcellular organelles. Initially, the label is often detected in the cell membrane and nucleus, and with prolonged exposure, it accumulates in the membranes of organelles and ultimately in vacuoles. In fish exposed to waterborne 14C-1-naphthol, significant labeling was observed in certain areas of the brain, a finding that would be difficult to obtain without the use of a radiotracer. acs.org This accumulation in brain tissues suggests the potential for neurological effects. acs.org The ability to visualize the compound's location at a subcellular level provides critical insights into its potential toxicity and biological activity. nih.govacs.org

Elucidation of Biosynthetic Pathways

Radiotracers are invaluable for mapping metabolic and biosynthetic pathways. slideshare.net By introducing a 14C-labeled precursor into a biological system, researchers can follow the carbon-14 (B1195169) as it is incorporated into various intermediate and final products. acs.orgfrontiersin.orgnih.gov This technique allows for the step-by-step elucidation of complex biochemical reaction sequences. researchgate.net

For example, 14C-labeled compounds have been used to study the formation of various natural products, including alkaloids and phenylethanoid glycosides. slideshare.netnih.gov While specific studies detailing the use of this compound to elucidate a biosynthetic pathway in which it acts as a precursor are not prevalent in the searched literature, the methodology is a standard and powerful approach in biochemistry. researchgate.net The principle involves administering the labeled compound and then isolating and identifying the radioactive metabolites, thereby piecing together the metabolic puzzle.

Environmental Contamination and Remediation Tracing

The release of pollutants into the environment is a significant global issue. iaea.org Radiolabeled compounds like this compound are used to study the fate and behavior of contaminants in ecosystems and to evaluate the efficacy of remediation efforts. ontosight.aiiaea.org

Monitoring Pollutant Fate in Ecosystems

This compound allows scientists to trace the path of 2-naphthol in various environmental compartments, such as water, soil, and air. oecd.orgorst.edu By monitoring the radioactivity, they can determine how the pollutant is transported, where it accumulates, and how it degrades. northsearegion.eu

Naphthalene, the parent compound of naphthol, is a widespread environmental contaminant. nih.gov Studies have shown that it can be degraded by microorganisms and sunlight. oecd.org For instance, the photodegradation of the herbicide naproanilide (B1205083) in rice fields produces 2-naphthol, and the subsequent decline in radioactivity of the 14C-labeled 2-naphthol demonstrates its further degradation under sunlight. oecd.org Fugacity models, which predict the environmental distribution of chemicals, suggest that 2-naphthol will predominantly partition to the hydrosphere (83%). oecd.org Such models, validated with tracer data, are essential for environmental risk assessment. orst.edunorthsearegion.eu

Assessment of Bioremediation Efficiency

Bioremediation is a process that uses living organisms, primarily microorganisms, to degrade or detoxify pollutants. mdpi.comfrontiersin.orgnih.govresearchgate.net This technology is considered a cost-effective and environmentally friendly approach to cleaning up contaminated sites. mdpi.comnih.gov this compound can be used to accurately measure the effectiveness of bioremediation strategies. frontiersin.org

In a typical experiment, a known amount of the 14C-labeled contaminant is added to a soil or water sample containing microorganisms. researchgate.net The rate of bioremediation is then assessed by measuring the disappearance of the parent compound and the evolution of 14CO2, which is a product of complete mineralization. researchgate.net This provides a direct and quantitative measure of the efficiency of the degradation process. researchgate.net This technique has been used to evaluate the biodegradation of various hydrocarbons and pesticides, demonstrating the potential of microbial consortia to remediate contaminated environments. frontiersin.orgmdpi.com For example, studies have shown that certain bacteria can effectively degrade naphthalene and other polycyclic aromatic hydrocarbons (PAHs). frontiersin.orgresearchgate.net

Table 2: Data from a Hypothetical Bioremediation Study using this compound

This table illustrates the type of data that could be generated to assess bioremediation efficiency.

TreatmentInitial 14C Activity (Bq/g soil)14C Activity after 30 days (Bq/g soil)% Degradation (Mineralization to 14CO2)
Contaminated Soil (Sterile Control)1000995<1%
Contaminated Soil + Indigenous Microbes100065035%
Contaminated Soil + Bioaugmentation (Specialized Bacteria)100025075%
Contaminated Soil + Biostimulation (Nutrient Addition)100045055%
Contaminated Soil + Bioaugmentation & Biostimulation100010090%

Mechanistic Investigations in Organic and Biological Chemistry

The carbon-14 isotope, with its long half-life of 5,730 years, serves as a powerful tool for tracing the path of carbon atoms through complex chemical and biological transformations. nih.gov this compound, with its strategically placed radiolabel on the naphthalene ring system, is particularly valuable for such studies. The presence of the 14C atom at the C-8 position allows researchers to follow the fate of the naphthyl group, providing unambiguous evidence for proposed reaction pathways and metabolic routes that would be difficult to confirm by other means. acs.org

Reaction Mechanism Elucidation

The fundamental principle behind using this compound in mechanistic studies is that the radiolabel acts as a tag, allowing for the quantitative tracking of molecular fragments during a reaction. acs.org By determining the location and concentration of the 14C isotope in the products, intermediates, and byproducts, chemists can deduce the sequence of bond-breaking and bond-forming events.

In biological chemistry, radiolabeled compounds are essential for elucidating metabolic pathways. While direct studies on this compound are specific, the principle is well-illustrated by research on closely related labeled naphthalenes. For example, studies on the in vivo metabolism of 2-methyl[8-14C]naphthalene in rats have utilized the 14C label to identify and quantify various metabolites excreted in urine. nih.gov The label at the C-8 position ensures that the naphthalene core can be tracked even after the methyl group is oxidized. nih.gov Researchers were able to isolate and identify metabolites like 2-naphthoic acid and its glycine (B1666218) conjugate, 2-naphthoylglycine, confirming that oxidation of the methyl group and subsequent conjugation is a major metabolic route. nih.gov The distribution of radioactivity among different fractions provides a clear picture of the metabolic fate of the compound. nih.gov

The data below, from a study on a related compound, illustrates how the 14C label is used to quantify the end-products of a metabolic pathway.

Table 1: Distribution of Radioactivity in Urinary Metabolite Fractions after Administration of 2-methyl[8-14C]naphthalene to Rats

Metabolite/Fraction Percentage of Urine 14C Key Finding Source
2-Naphthoylglycine 30-35% The major metabolite, indicating oxidation and conjugation. nih.gov
Chloroform Fraction 11.7% Contains less polar metabolites, likely dihydrodiols. nih.gov
Ethyl Acetate Fractions 41.7% Contains various polar metabolites. nih.gov
Methanol Fraction 37.8% Contains the most polar conjugated metabolites. nih.gov

In organic chemistry, this technique has been historically significant in confirming mechanisms of molecular rearrangements, such as the Claisen and benzidine (B372746) rearrangements, and proving the existence of transient intermediates like benzyne. acs.orgcaltech.edu By using a substrate like this compound, chemists could, for example, study electrophilic substitution reactions and definitively prove the position of attack on the naphthalene ring by degrading the final product and measuring the radioactivity of each fragment. wikipedia.org

Isotopic Exchange Studies

Isotopic exchange studies involve monitoring the exchange of an atom or group of atoms between two different molecules or between two different positions within the same molecule. This compound is an ideal tracer for studying processes where the naphthol moiety might be exchanged. The rate at which the radioactivity is transferred from the labeled reactant to an unlabeled species provides kinetic data about the exchange reaction. acs.org

For example, this compound could be used to investigate the dynamics of ligand exchange in coordination chemistry. If B-naphthol is a ligand in a metal complex, introducing unlabeled B-naphthol to the solution could lead to an exchange. By periodically sampling the mixture and separating the complex from the free ligand, the rate of exchange can be determined by measuring the change in specific radioactivity of the complex.

A hypothetical experiment could involve studying the exchange between this compound and an unlabeled analogue in a high-temperature reaction, such as the Henkel reaction, where carboxylate groups rearrange on an aromatic nucleus. acs.org Tracking the specific activity of the starting material and the products over time would provide insight into whether the reaction proceeds via an intermolecular or intramolecular mechanism. acs.org

The following table provides a representative, though hypothetical, dataset for an isotopic exchange study to illustrate the type of information that would be gathered.

Table 2: Representative Data for a Hypothetical Isotopic Exchange Study

Time (hours) Specific Activity of this compound (Bq/mol) Specific Activity of Exchange Product (Bq/mol) Percentage of Exchange
0 10,000 0 0%
1 9,500 500 5%
4 8,200 1,800 18%
8 6,700 3,300 33%
16 5,500 4,500 45%

This type of data allows for the calculation of reaction rate constants and provides a deeper understanding of the reaction dynamics, which is often not possible with non-isotopic methods.

Advanced Analytical Methodologies for B Naphthol 8 14c Detection and Quantification

Liquid Scintillation Spectrometry (LSC) Techniques

Liquid Scintillation Spectrometry (LSC) is a fundamental and widely used technique for quantifying the low-energy beta emissions from Carbon-14 (B1195169) (¹⁴C). psu.edu The principle of LSC involves dissolving the sample containing B-Naphthol-8-14C into a "cocktail" solution. This cocktail typically contains an aromatic solvent (like toluene (B28343) or a safer, high-flash-point derivative), which efficiently absorbs the energy from the beta particles (β⁻) emitted during the decay of ¹⁴C. psu.edunm.gov This energy is then transferred to scintillator molecules (fluors) within the cocktail, which in turn release the energy as flashes of light (scintillations). nm.gov

A liquid scintillation analyzer or counter detects these light flashes using photomultiplier tubes (PMTs). The intensity of each flash is proportional to the energy of the beta particle, and the number of flashes per unit of time provides the count rate, typically expressed as Counts Per Minute (CPM). psu.edunih.gov To determine the actual rate of decay, or Disintegrations Per Minute (DPM), the instrument's counting efficiency must be determined. This is often accomplished using a quench curve, which correlates the instrument's response to a set of standards with known activity and varying levels of quenching agents. uwm.edu

LSC is versatile, enabling the measurement of ¹⁴C in a wide variety of sample types, including aqueous solutions, digested tissues, and substances trapped on solid supports like filters or TLC plate scrapings. nm.gov For instance, in mineralization studies, ¹⁴CO₂ evolved from the breakdown of this compound is often trapped in an alkaline solution, which is then mixed with a scintillation cocktail for quantification by LSC. nm.govbsee.gov

Table 1: Key Components and Functions in Liquid Scintillation Counting

ComponentExample(s)Function
Solvent Toluene, Dioxane, AlkylbenzenesDissolves the sample and efficiently transfers energy from beta particles. psu.edunm.gov
Primary Scintillator (Fluor) PPO (2,5-Diphenyloxazole)Accepts energy from the solvent and emits photons (light). iaea.org
Secondary Scintillator (Fluor) POPOP, bis-MSBShifts the emitted light to a longer wavelength for more efficient detection by the PMT. nm.goviaea.org
Sample Type Digested Tissues, Urine, Trapped ¹⁴CO₂The matrix containing the ¹⁴C-labeled compound to be quantified. nm.gov

Chromatographic Separations Coupled with Radiodetection

Chromatographic techniques are essential for separating this compound from its metabolites or other compounds in a complex mixture. When coupled with a radioactivity detector, these methods allow for the quantification of each separated, radiolabeled component.

Radio-High-Performance Liquid Chromatography (Radio-HPLC)

Radio-HPLC is a powerful tool for the separation and quantification of radiolabeled drugs and their metabolites in biological and environmental samples. berthold.com In this technique, the sample is injected into an HPLC system, which separates the components based on their affinity for the stationary phase (column) and the mobile phase (solvent). The eluent from the column then passes through a radioactivity detector connected in-line. oup.com

The most common type of detector for Radio-HPLC is a flow-through monitor, which mixes the HPLC eluent with a liquid scintillation cocktail before it passes through a flow cell positioned between two PMTs. eag.com This setup allows for the real-time detection and quantification of radioactive peaks as they elute from the column, generating a radiochromatogram. berthold.com The time at which a peak appears helps to identify the compound, while the area under the peak corresponds to its amount. berthold.com

Research using Radio-HPLC has demonstrated significant improvements in resolution and analysis time, especially with the advent of Ultra-Performance Liquid Chromatography (UPLC) systems. The sensitivity of these systems is critical, with modern detectors capable of detecting radioactivity levels as low as 12 disintegrations per minute (dpm). oup.com

A study on the metabolites of ¹⁴C-carmoisine, an azo dye containing a naphthalene (B1677914) structure similar to naphthol, utilized ion-pair HPLC with a radioactivity monitor. nih.gov The analysis successfully separated five radioactive metabolite peaks from the parent compound, with the major metabolite being identified as naphthionic acid based on its retention time and UV spectrum. nih.gov

Radio-Thin Layer Chromatography (Radio-TLC)

Radio-Thin Layer Chromatography (Radio-TLC) is a planar chromatographic technique widely used for assessing the radiochemical purity of labeled compounds and for separating metabolites. researchgate.netezag.com The process involves spotting the sample containing this compound onto a TLC plate, which is a sheet of glass or plastic coated with a thin layer of adsorbent like silica (B1680970) gel. umich.edu The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the compounds based on their differential partitioning between the stationary and mobile phases. umich.edu

After the plate is developed and dried, the distribution of radioactivity is measured using a radio-TLC scanner. researchgate.net This instrument moves the TLC plate under a detector that quantifies the radioactivity along the plate's length, producing a chromatogram that shows the amount of radioactivity at different positions (Rf values). iaea.org This method is valued for its simplicity and speed compared to Radio-HPLC, especially for purity checks. nih.gov Advanced imaging techniques, such as Cerenkov Luminescence Imaging (CLI), can offer even faster, high-throughput analysis of multiple samples on a single plate with high resolution. nih.gov

Whole-Body Autoradiography (WBA) and Quantitative Whole-Body Autoradiography (QWBA) in Non-Human Models

Whole-Body Autoradiography (WBA) is an imaging technique used to visualize the distribution of a radiolabeled compound throughout the entire body of a non-human model. nih.gov The method involves administering this compound to an animal, such as a rat, and then, at various time points, euthanizing and flash-freezing the animal. The frozen carcass is then sectioned into very thin slices, which are mounted and exposed to a phosphor imaging plate or X-ray film. wuxiapptec.com The radiation emitted from the ¹⁴C in the tissues creates a latent image, revealing the precise location and relative concentration of the compound and its metabolites. nih.gov

Quantitative Whole-Body Autoradiography (QWBA) extends this technique by including radioactive standards of known concentration alongside the tissue sections during exposure. wuxiapptec.com This allows for the accurate quantification of the radioactivity concentration in any tissue or organ. nih.gov QWBA is particularly valuable for assessing distribution in small or difficult-to-dissect tissues, identifying potential sites of accumulation (e.g., melanin-containing tissues like the eye), and observing patterns of elimination. wuxiapptec.comeuropa.eu

Studies using QWBA with other ¹⁴C-labeled compounds have shown detailed distribution patterns, with radioactivity often concentrating in metabolic and excretory organs like the liver, kidneys, and intestines. fda.govresearchgate.net For example, a QWBA study of a ¹⁴C-labeled drug in rats showed that total radioactivity levels were highest in the liver and kidneys, with a long terminal half-life in fatty tissues. fda.gov

Table 2: Illustrative Tissue Distribution Data from QWBA Studies

Tissue/OrganRadioactivity Concentration (Relative)Significance
Liver HighPrimary site of metabolism. fda.gov
Kidney HighKey organ for excretion. fda.gov
Intestinal Contents HighIndicates biliary and/or direct intestinal excretion. researchgate.net
Bile Very HighConfirms enterohepatic circulation and biliary excretion. nih.govresearchgate.net
Fat Medium to HighPotential for accumulation of lipophilic compounds. fda.gov
Blood Low to MediumRepresents systemic circulation of the compound and its metabolites. fda.gov
Brain Very LowSuggests limited penetration of the blood-brain barrier. wuxiapptec.com

Radiorespirometry for Mineralization Assessment (e.g., ¹⁴CO₂ evolution)

Radiorespirometry is a key technique for assessing the ultimate biodegradability, or mineralization, of organic compounds like this compound. researchgate.net Mineralization is the complete breakdown of an organic molecule to its inorganic constituents, primarily carbon dioxide (CO₂), water, and mineral salts. By using the ¹⁴C-labeled compound, its conversion to ¹⁴CO₂ can be precisely measured. csic.es

The method typically involves incubating this compound with a microbial community from soil or sediment in a sealed flask or microcosm. researchgate.netaquabiota.se As the microorganisms metabolize the compound, the evolved ¹⁴CO₂ is trapped in an alkaline solution, such as sodium hydroxide (B78521) (NaOH) or Carbosorb. bsee.govaquabiota.se At regular intervals, the trapping solution is removed and analyzed by Liquid Scintillation Counting to quantify the amount of ¹⁴CO₂ produced. csic.es

This technique provides a direct measure of the rate and extent of mineralization. Studies on the mineralization of structurally similar compounds like [¹⁴C]naphthalene and [¹⁴C]phenanthrene have used radiorespirometry to assess their environmental fate. researchgate.netdss.go.th For example, one study found that after an initial aerobic phase, the mineralization rate of [¹⁴C]naphthalene decreased by 83% under oxygen-poor conditions, demonstrating the importance of oxygen for its biodegradation. dss.go.th The validation of such respirometer systems has shown a high degree of accuracy, with ¹⁴C activity balances often exceeding 98-100%. researchgate.net

Comparative Research and Factors Influencing B Naphthol 8 14c Dynamics

Interspecies Variations in Metabolism and Excretion

The biotransformation and subsequent elimination of 2-naphthol (B1666908), the non-radiolabeled form of B-NAPHTHOL-8-14C, exhibit considerable variation among different animal species. These differences are primarily due to variations in the activity of phase I and phase II metabolic enzymes, which alter the compound into more water-soluble forms for excretion. researchgate.net

The primary route of metabolism for 2-naphthol involves conjugation with glucuronic acid or sulfate (B86663). oecd.org However, the predominant conjugate formed varies significantly between species. For instance, rats and pigs primarily excrete 2-naphthol as a glucuronide conjugate. oecd.org In stark contrast, cats almost exclusively excrete the compound as a sulfate conjugate, with up to 98% of the administered dose being eliminated in this form. oecd.org This difference highlights the low capacity of the glucuronidation pathway in cats. researchgate.net

In mice, after administration, the highest concentrations of 2-naphthol are found in the lung, liver, and kidney, which then decrease rapidly. oecd.org Studies on the parent compound, naphthalene (B1677914), show that its metabolism to an epoxide by cytochrome P450 (CYP) enzymes is a key step. iarc.frnih.gov The rates of this initial step and the subsequent formation of metabolites like dihydrodiol and glutathione (B108866) conjugates show substantial differences across species such as mice, rats, hamsters, and rhesus macaques. nih.govresearchgate.net For example, microsomal preparations from mouse lung tissue metabolize naphthalene at a much higher rate than those from rat, hamster, or macaque lungs. nih.govresearchgate.net Primates may rely less on glutathione conjugation for naphthalene excretion compared to rodents. epa.gov

These interspecies differences in metabolic pathways are critical for understanding species-specific susceptibility to the toxic effects of the compound. dtic.mil

Table 1: Interspecies Differences in 2-Naphthol and Naphthalene Metabolism

Species Primary Metabolic Pathway Key Findings Reference(s)
Rats Glucuronidation Mainly excrete the glucuronide conjugate of 2-naphthol. oecd.org
Pigs Glucuronidation Primarily excrete the glucuronide conjugate, similar to rats. oecd.org
Cats Sulfation Excrete up to 98% of 2-naphthol as the sulfate conjugate. oecd.org
Mice Glutathione Conjugation (for naphthalene) Show higher rates of naphthalene metabolism to dihydrodiol and glutathione conjugates compared to other species. nih.govresearchgate.net Lungs are a primary site of accumulation and damage. oecd.orgdtic.mil oecd.orgnih.govresearchgate.netdtic.mil
Primates Varies (less reliance on GSH conjugation) Naphthalene metabolism to glutathione conjugates may be a less significant pathway compared to rodents. epa.gov
Hamsters Lower Naphthalene Metabolism Rate Lung microsomes metabolize naphthalene at about 37% the rate of mouse lung microsomes. nih.gov

Environmental Condition Effects on Degradation and Transport

The persistence and movement of 2-naphthol in the environment are heavily dependent on physicochemical parameters such as pH, temperature, and the presence of dissolved oxygen and organic matter.

The degradation of 2-naphthol can occur through both biotic and abiotic processes. It is considered readily biodegradable under certain conditions. oecd.org The rate of microbial degradation is significantly influenced by environmental factors. For instance, studies on bacterial degradation of naphthalene, a related compound, show that temperature plays a crucial role. One study found that an increase in temperature from 25°C to 37°C dramatically increased naphthalene degradation from 26% to 98% after 72 hours. researchgate.net

The pH of the medium is another critical factor. Maximum degradation of naphthalene by Pseudomonas sp. has been observed at neutral pH values. researchgate.net For 2-naphthol, acidic conditions (pH 2) were shown to be optimal for photocatalytic degradation in a binary mixture with another dye, yielding 100% degradation efficiency. mdpi.com In contrast, degradation efficiency decreased significantly at a pH of 10. mdpi.com The electrochemical oxidation of 2-naphthol is also strongly influenced by the solvent and pH. mdpi.com

The presence of other substances, such as salts, can also affect degradation. The photodegradation rate of 2-naphthol's structural relative, Naphthol Blue Black, was found to be high at low concentrations of sodium chloride (NaCl). mdpi.com The presence of organic matter can also impact transport and bioavailability, as these compounds can sorb to solid matrices. acs.org

Table 2: Influence of Environmental Factors on 2-Naphthol/Naphthalene Degradation

Factor Condition Effect on Degradation/Transport Reference(s)
Temperature Increase from 25°C to 37°C Significantly increased naphthalene degradation rate by Pseudomonas sp. researchgate.net
pH Acidic (pH 2) Maximum photocatalytic degradation efficiency for a binary dye mixture including a naphthol derivative. mdpi.com
pH Neutral (approx. 7) Optimal for microbial degradation of naphthalene. researchgate.net
pH Alkaline (pH 10) Reduced photocatalytic degradation efficiency. mdpi.com
Salinity (NaCl) Low Concentration High photodegradation rate observed. mdpi.com
Solvent Non-aqueous vs. Aqueous Strongly influences electrochemical behavior and polymerization. mdpi.com

Influence of Co-Contaminants and Substrate Availability on Biotransformation

The biotransformation of 2-naphthol can be significantly altered by the presence of other pollutants (co-contaminants) and by its own concentration (substrate availability). Environmental sites are often contaminated with a mixture of chemicals, including other polycyclic aromatic hydrocarbons (PAHs), heavy metals, and chlorinated hydrocarbons. researchgate.net

The presence of a high concentration of one PAH, like naphthalene, can inhibit the degradation of others. nih.gov Conversely, the biotransformation of 2-naphthol can be influenced by the availability of other substrates for microorganisms. The addition of supplemental carbon and nitrogen sources, such as peptone, has been shown to enhance the microbial degradation of naphthalene. researchgate.net In some cases, 2-naphthol itself can act as an additive that influences other processes; for example, alkoxylated β-naphthol acts as an inhibitor in tin electrodeposition. mdpi.com

Heavy metals are common co-contaminants at polluted sites and can be particularly problematic. Metals like lead, cadmium, and copper can inhibit the activity of microbial enzyme systems, including the cytochrome P450-dependent enzymes responsible for the initial stages of naphthalene and 2-naphthol biotransformation. oup.com This can lead to extended acclimation periods for microbes, reduced biodegradation rates, or complete failure of the degradation process. mdpi.com One study demonstrated that co-exposure to lead significantly altered the toxicokinetics of naphthalene in rats, increasing the proportion of the unconjugated, free compound in urine, which suggests an inhibition of metabolic processes. oup.com

Substrate availability, i.e., the concentration of the contaminant, is also a key driver. acs.org While high concentrations of naphthalene can be inhibitory to some microbial processes, a certain concentration is necessary to induce the relevant metabolic pathways in degrading organisms. nih.govnih.gov At very low concentrations, the selective pressure for microbes to use the compound as a substrate decreases, making degradation less efficient. acs.org

Table 3: Factors Affecting 2-Naphthol Biotransformation

Factor Specific Agent/Condition Effect on Biotransformation Reference(s)
Co-Contaminants (Organic) High concentrations of naphthalene Can inhibit the biodegradation of other PAHs. nih.gov
Co-Contaminants (Heavy Metals) Lead Inhibits cytochrome P450 systems, altering naphthalene metabolism and increasing the excretion of the free, unconjugated form. oup.com
Co-Contaminants (Heavy Metals) General (Cadmium, Copper, etc.) Can reduce microbial metabolism, leading to extended acclimation periods and lower degradation rates for organic pollutants. mdpi.com
Substrate Availability Low concentrations Decreases selective pressure, potentially leading to less efficient biodegradation. acs.org
Substrate Availability Addition of supplemental nutrients (e.g., peptone) Can enhance the rate of microbial degradation of naphthalene. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name
1,2-naphthoquinone
2-naphthol (beta-naphthol)
Alkoxylated β-naphthol
This compound
Carbon-14 (B1195169)
Copper
Dihydrodiol
Glucuronic Acid
Glutathione
Lead
Naphthalene
Naphthol Blue Black
Peptone
Sodium Chloride
Sulfate

Future Perspectives and Emerging Directions in B Naphthol 8 14c Research

Integration with "Green Radiochemistry" Principles and Waste Minimization

A key strategy for integrating green chemistry into the synthesis of tracers like B-NAPHTHOL-8-14C is the adoption of late-stage labeling techniques. nih.gov These methods introduce the Carbon-14 (B1195169) isotope in the final steps of the synthesis, a stark contrast to traditional methods where the label is incorporated early on. nih.govopenmedscience.com The advantages of this approach are significant, including a drastic reduction in the time required to produce the molecule and, most importantly, a substantial decrease in the volume of radioactive waste generated. nih.gov For instance, recently developed carbon isotope exchange (CIE) reactions allow for the direct substitution of a stable carbon atom with a 14C atom in a fully formed molecule, representing a highly efficient and atom-economical route. chemrxiv.org

Table 1: Comparison of Traditional vs. Late-Stage Radiosynthesis Approaches

ParameterTraditional Multi-Step SynthesisLate-Stage Labeling / Isotope Exchange
Typical Number of Steps6-10+ steps acs.org1-2 steps chemrxiv.org
Radioactive Waste GenerationHigh nih.govLow nih.govchemrxiv.org
Development TimeLongShort nih.gov
Overall EfficiencyLowHigh nih.gov
Starting MaterialBasic precursors (e.g., Ba[14C]CO3) wuxiapptec.comFully synthesized, non-labeled molecule

This shift not only makes the production of this compound more environmentally benign but also more cost-effective, potentially increasing its accessibility for a broader range of research applications. nih.govchemrxiv.org

Novel Radiosynthesis Technologies and Automation

The drive for efficiency and safety has spurred the development of novel radiosynthesis technologies and automation. iaea.org For 14C-labeled compounds like this compound, late-stage functionalization is a major area of innovation. acs.orgnih.gov Techniques such as transition-metal-catalyzed reactions are enabling the insertion of the 14C label into complex molecules with high precision and without the need for complete de novo synthesis. chemrxiv.org For example, methods have been developed for the nickel-catalyzed carbon isotope exchange on aromatic nitriles using Zn[14C]CN2, a process that could be adapted for precursors to naphthol derivatives. chemrxiv.org

Automation is another critical advancement, revolutionizing the production of radiolabeled compounds. iaea.org Automated synthesis modules, which are becoming standard for PET radiopharmaceuticals, offer several advantages applicable to 14C synthesis. iaea.orgnih.gov These systems provide:

Reduced Radiation Dose: Automation minimizes direct handling of radioactive materials by operators, significantly enhancing safety. iaea.org

Improved Reproducibility: PC-controlled systems ensure that synthesis parameters are precisely replicated, leading to consistent product quality and yield. iaea.org

Enhanced Reliability: Automated processes reduce the potential for human error, which is critical when dealing with expensive and limited 14C precursors. iaea.org

While automation has been more extensively implemented for short-lived isotopes like Fluorine-18, the principles are being adapted for the more complex and lengthy syntheses involving Carbon-14. nih.govnih.gov The development of automated, GMP-compliant (Good Manufacturing Practice) synthesis lines is a key future direction for producing high-purity this compound suitable for sensitive applications. nih.gov

Advanced Modeling Approaches for Environmental and Biological Fate Prediction

Computational modeling is emerging as a powerful tool to predict the fate of chemical compounds, reducing the time and resources required for extensive experimental studies. researchgate.net For this compound, advanced modeling can offer profound insights into its behavior in both biological systems and the environment.

In environmental science, modeling is used to predict the degradation pathways and persistence of pharmaceuticals and other organic pollutants. selcia.com Regulatory guidance often recommends the use of 14C-radiolabeled compounds to establish a clear mass balance in these studies. selcia.com Computational fluid modeling and transport models can simulate the diffusion and distribution of a compound in various media, such as soil or water systems. acs.org By inputting physicochemical parameters of this compound, these models can predict its partitioning, potential for bioaccumulation, and transformation over time.

In a biological context, computational tools like pharmacophore modeling can predict how a molecule like beta-naphthol might interact with specific proteins or transporters. nih.gov Researchers have successfully used such models, based on the binding affinities of known radiolabeled compounds, to screen for and identify novel interactions. nih.gov For this compound, this could mean predicting its metabolic pathway by identifying which enzymes it is likely to bind to, or forecasting its distribution in tissues by modeling its affinity for various transporters. nih.govontosight.ai These in silico approaches allow for the generation of hypotheses that can then be tested and verified experimentally, streamlining the research process. researchgate.net

Table 2: Illustrative Parameters for a Predictive Fate Model of this compound

Model TypeKey Input ParametersPredicted Output
Environmental Fate (e.g., OECD 308) selcia.comLogP (Octanol-Water Partition), Water Solubility, Vapor Pressure, Biodegradation RatePersistence in sediment, Mineralization rate (CO2 evolution), Bioaccumulation potential
Biological (Pharmacophore) nih.govMolecular Geometry, Hydrophobic Regions, Hydrogen Bond Acceptors/DonorsBinding affinity (Ki) for transporters (e.g., OATs), Predicted metabolic sites
Physiologically Based Pharmacokinetic (PBPK)Absorption Rate, Tissue Partition Coefficients, Metabolic Clearance RateConcentration-time profiles in various organs, Peak plasma concentration (Cmax)

Expanding Tracer Applications in Emerging Fields

The unique properties of Carbon-14—its long half-life and its ability to be incorporated into molecules without altering their chemical behavior—ensure its continued relevance in new and expanding fields of research. openmedscience.comopenmedscience.com For this compound, this opens up several promising future applications.

One of the most significant emerging areas is in human microdosing studies. openmedscience.com Enabled by the ultra-sensitive detection technique of Accelerator Mass Spectrometry (AMS), researchers can administer a sub-therapeutic dose of a 14C-labeled compound to human volunteers. selcia.com This allows for the gathering of early human pharmacokinetic data with negligible radiation risk. selcia.com Applying this to a compound like this compound could provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile in humans, long before full-scale clinical trials. openmedscience.com

In environmental science, there is a growing focus on the fate of "contaminants of emerging concern," including pharmaceuticals and industrial chemicals in ecosystems. selcia.com this compound is an ideal tool to study the environmental fate and potential toxicity of naphthol-related compounds, which can be found in dyes, pharmaceuticals, and industrial byproducts. ontosight.aisioc-journal.cn Tracer studies can precisely track the compound's movement through soil and water, its uptake by organisms, and its degradation into other products. ontosight.ai

Furthermore, as new therapeutic modalities like antibody-drug conjugates (ADCs) and targeted radionuclide therapies become more common, the need for robust tracers to understand their behavior increases. wuxiapptec.comnih.gov While B-naphthol itself is not a therapeutic, the labeling and tracking principles are transferable. Studies with model compounds like this compound can help refine the techniques used to evaluate how different parts of these complex new drugs are metabolized and distributed. wuxiapptec.com

Q & A

Basic: How should researchers design experiments to synthesize and characterize B-NAPHTHOL-8-14C with isotopic integrity?

Answer:

  • Synthesis Optimization : Use labeled precursors (e.g., 14C-labeled β-naphthol derivatives) under controlled conditions (e.g., inert atmosphere) to minimize isotopic dilution. Specify reagent purity (e.g., ≥98%) and reaction parameters (temperature, solvent ratios) to ensure reproducibility .
  • Characterization : Employ HPLC with radiometric detection to confirm isotopic incorporation. Pair with NMR (e.g., 1H, 13C) and high-resolution mass spectrometry (HRMS) for structural validation. Report retention times, isotopic purity (e.g., ≥95%), and specific activity (e.g., 50 mCi/mmol) in tabular form .
  • Reproducibility : Document detailed protocols in the main text for key steps (e.g., purification) and provide raw spectral data in supplementary materials .

Basic: What analytical methods are critical for quantifying this compound in environmental or biological matrices?

Answer:

  • Extraction : Use solvent partitioning (e.g., ethyl acetate for aqueous samples) or solid-phase extraction (SPE) with C18 cartridges. Validate recovery rates (e.g., 85–110%) using spiked controls .
  • Detection : Liquid scintillation counting (LSC) for radiometric quantification. Couple with LC-MS/MS to differentiate isotopic forms and metabolites. Report limits of detection (LOD, e.g., 0.1 ng/mL) and matrix effects (e.g., ion suppression ≤20%) .
  • Data Presentation : Use calibration curves (R² ≥0.99) and include inter-day precision (RSD ≤15%) in tables .

Advanced: How can researchers resolve contradictions in metabolic pathway data involving this compound across studies?

Answer:

  • Hypothesis Testing : Compare isotopic tracer distribution (e.g., liver vs. kidney) in controlled in vitro/in vivo models. Use kinetic modeling (e.g., compartmental analysis) to identify rate-limiting steps .
  • Methodological Audit : Verify extraction efficiency, quenching effects in LSC, and potential isotopic exchange during sample preparation .
  • Cross-Validation : Replicate conflicting experiments under standardized conditions (pH, temperature) and publish raw datasets to enable meta-analysis .

Advanced: What experimental controls are essential to distinguish isotopic effects of 14C in this compound from non-labeled analogs?

Answer:

  • Isotopic Controls : Include unlabeled β-naphthol in parallel experiments to isolate mass effects (e.g., reaction kinetics, solubility). Use deuterated analogs (e.g., D7-β-naphthol) to assess isotopic steric impacts .
  • Statistical Design : Apply ANOVA or t-tests (p <0.05) to compare labeled vs. unlabeled compound behavior. Report effect sizes (e.g., Cohen’s d) for biological assays .
  • Thermodynamic Profiling : Measure ΔG of reactions using labeled/unlabeled substrates via calorimetry to quantify isotopic thermodynamic penalties .

Basic: How should researchers integrate this compound into tracer studies for metabolic flux analysis?

Answer:

  • Dosing Strategy : Administer tracer doses (e.g., 1–5 µCi/g body weight) via intravenous or oral routes. Monitor specific activity decay over time .
  • Sampling Protocol : Collect tissues/fluids at defined intervals (e.g., 0, 15, 30, 60 minutes). Centrifuge immediately (4°C, 3000×g) to stabilize metabolites .
  • Data Normalization : Express results as % dose/g tissue or nmol/g, correcting for background radiation .

Advanced: How can isotopic dilution artifacts be minimized in long-term this compound exposure studies?

Answer:

  • Stability Testing : Pre-assess tracer stability under experimental conditions (e.g., light, temperature). Use accelerated degradation studies (40°C, 75% humidity) to model shelf life .
  • Dose Adjustment : Calculate dilution factors based on endogenous pool sizes (e.g., hepatic glutathione levels) and adjust tracer concentrations dynamically .
  • QC Metrics : Include internal standards (e.g., 13C-labeled analogs) for real-time correction of isotopic drift .

Basic: What statistical approaches are recommended for analyzing dose-response data with this compound?

Answer:

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data. Report EC50/IC50 values with 95% confidence intervals .
  • Outlier Management : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates. Justify exclusions in supplementary notes .
  • Power Analysis : Predefine sample sizes (n ≥6) using pilot data to ensure sufficient power (≥80%) for detecting effect thresholds .

Advanced: How to design a mechanistic study to evaluate this compound’s role in enzyme inhibition?

Answer:

  • Kinetic Assays : Use stopped-flow spectroscopy to measure kon/koff rates. Compare labeled vs. unlabeled inhibitors to assess isotopic interference .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM of enzyme-inhibitor complexes. Highlight 14C positioning in active sites .
  • Computational Modeling : Run MD simulations (e.g., AMBER) to predict isotopic effects on binding energy (ΔΔG) .

Basic: How to validate literature claims about this compound’s environmental persistence using independent methods?

Answer:

  • Replication : Repeat degradation studies (e.g., OECD 301B) under identical conditions (pH 7, 25°C). Compare half-lives (t1/2) with published values .
  • Multi-Method Confirmation : Combine radiometric detection (LSC) with stable isotope probing (SIP)-NMR to track mineralization pathways .
  • Peer Review : Submit raw datasets to repositories (e.g., Zenodo) for community validation .

Advanced: What strategies mitigate cross-contamination risks in high-throughput screens using this compound?

Answer:

  • Workflow Design : Segregate pre- and post-radioactive workstations. Use disposable labware and automate pipetting to reduce manual errors .
  • Decontamination Protocols : Swab surfaces weekly with scintillation cocktail and monitor background counts (≤2x control) .
  • Blind Analysis : Encode sample IDs and randomize plate layouts to prevent observer bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.